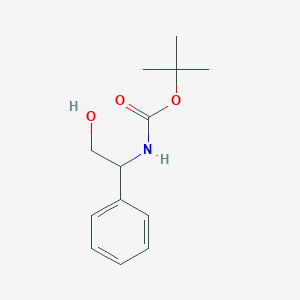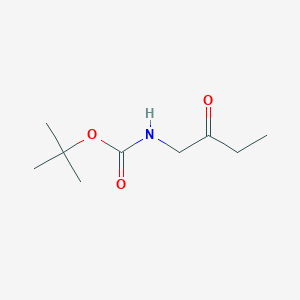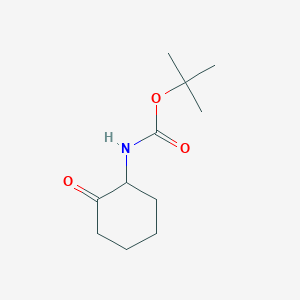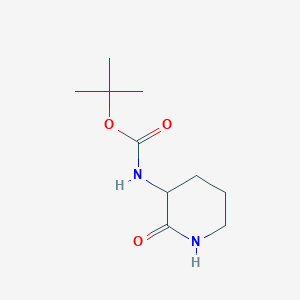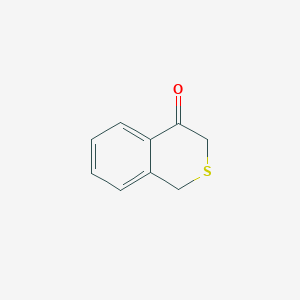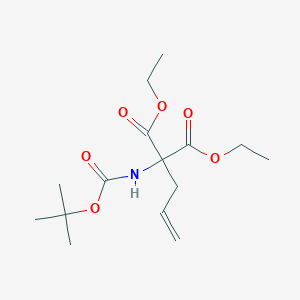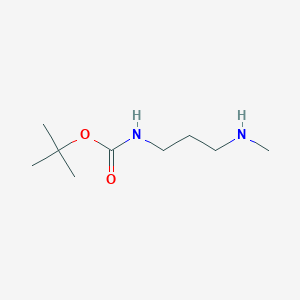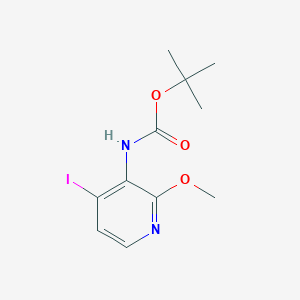
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is a chemical of interest in various fields of research, particularly in the synthesis of biologically active compounds and intermediates for pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, related compounds and methodologies can give insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related carbamate compounds involves multiple steps, including protection and deprotection of functional groups, as well as the formation of the carbamate moiety itself. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine through a seven-step process, including esterification, Boc protection, and Corey-Fuchs reaction, indicates a complex synthetic route that may be similar to the synthesis of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate . Additionally, the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes suggests a method for introducing the carbamate group .
Molecular Structure Analysis
The molecular structure of carbamates is characterized by the presence of the carbamate group, which is a functional group derived from carbamic acid. The structure of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate would include a pyridine ring substituted with an iodine atom, a methoxy group, and a tert-butyl carbamate moiety. The presence of the iodine atom suggests potential reactivity in substitution reactions, as seen in the iodolactamization key step for the synthesis of a highly functionalized carbamate .
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including derivatization, which is used to enhance detection in analytical methods such as gas chromatography-mass spectrometry . The addition of tert-butylpyridine to redox electrolytes in dye-sensitized solar cells affects the surface charge and recombination of electrons, indicating that substituents on the pyridine ring can significantly alter the chemical behavior of the molecule . The electro-methoxylation of 4-tert-butylcatechol to form methoxyquinone also demonstrates the reactivity of tert-butyl substituted compounds in electrochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate can be inferred from related compounds. For example, the optimization of derivatization reactions for carbamates for analytical purposes suggests that these compounds can be volatile and detectable at very low concentrations . The effect of 4-tert-butylpyridine on the performance of dye-sensitized solar cells implies that the tert-butyl group can influence the electronic properties of the molecule .
科学的研究の応用
Decomposition and Conversion of Air Toxics
The decomposition of methyl tert-butyl ether (MTBE) using a radio frequency (RF) plasma reactor shows potential for air toxic conversion. This study demonstrates the feasibility of applying RF plasma for decomposing and converting MTBE into simpler molecules like CH4, C2H4, C2H2, iso-butane, and iso-butene, highlighting an alternative method for environmental remediation and air quality improvement (Hsieh et al., 2011).
Biodegradation and Environmental Fate
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater reveals that certain microorganisms can degrade ETBE, transforming it into environmentally less harmful substances. This insight is crucial for developing bioremediation strategies to mitigate groundwater and soil contamination (Thornton et al., 2020).
Synthetic Phenolic Antioxidants
The study of synthetic phenolic antioxidants, including tert-butyl derivatives, focuses on their environmental occurrence, human exposure, and toxicity. These antioxidants, used to extend product shelf life, have been detected in various environments, raising concerns about their potential health impacts. Future research directions include investigating novel SPAs with reduced toxicity and environmental persistence (Liu & Mabury, 2020).
Pervaporation for Fuel Additive Purification
A comprehensive review on the use of polymer membranes for pervaporation, specifically for separating methanol/MTBE mixtures, highlights the importance of membrane technology in the production of cleaner fuel additives. This application is vital for improving fuel performance and reducing hazardous emissions, demonstrating the intersection of chemistry and environmental technology (Pulyalina et al., 2020).
Environmental Risk Assessment
An environmental risk assessment of MTBE (methyl tert-butyl ether) emphasizes the compound's potential risks to human health and the environment due to its widespread use as a fuel oxygenate. The review covers the environmental behavior, fate of MTBE, and its toxicological profile, contributing to the understanding of its impact and guiding risk management practices (Xiao-zhang, 2003).
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-(4-iodo-2-methoxypyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBYCZBMTFARSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

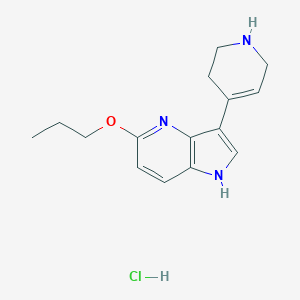
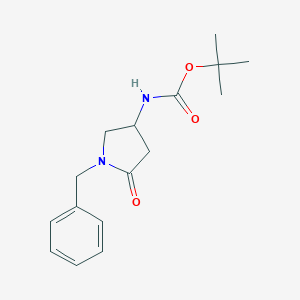
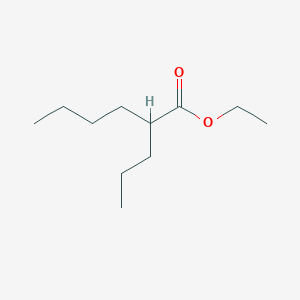
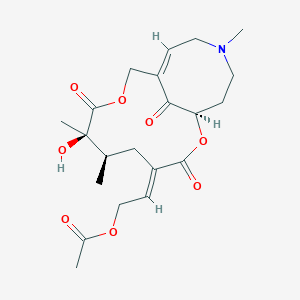
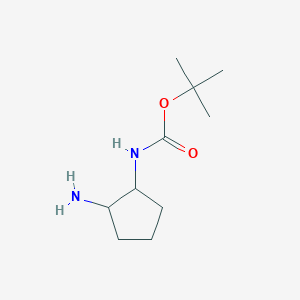
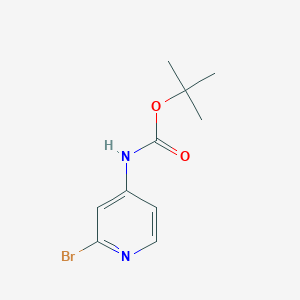
![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)
